![molecular formula C19H16N4O4S2 B2928874 N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide CAS No. 692746-91-1](/img/structure/B2928874.png)
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide
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Overview
Description
1,2,4-Triazole compounds are a type of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered ring . These compounds are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
1,2,4-Triazole compounds can be synthesized from various starting materials. For example, one method involves the modification of the cyano group of a nitro-triazole starting material .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds can be established by NMR and MS analysis .Chemical Reactions Analysis
In vitro cytotoxic evaluation has indicated that some 1,2,4-triazole hybrids exhibit potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis
1,2,4-Triazole compounds are known to be thermally stable . They also exhibit acceptable densities and optimal oxygen balance .Scientific Research Applications
Anticancer Activity
1,2,4-triazole derivatives have shown promising anticancer activity. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity against three human cancer cell lines including MCF-7, Hela and A549 .
Antimicrobial Activity
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities. They have been used in the design of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial action .
Antifungal Activity
The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
Antiviral Activity
Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant and antiviral potential .
Anti-inflammatory and Analgesic Activity
Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory .
Anticonvulsant Activity
Triazole compounds have been incorporated into drug candidates as anticonvulsant agents .
Antidepressant Activity
Triazole nucleus is present in a number of drug classes such as antidepressants .
Antihypertensive Activity
Triazole-containing drugs have been used as antihypertensives .
Future Directions
1,2,4-Triazole compounds have been the focus of many research studies due to their wide range of potential pharmaceutical activities . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-12-6-8-13(9-7-12)29(25,26)23-16-10-17(28-19-20-11-21-22-19)18(24)15-5-3-2-4-14(15)16/h2-11,23-24H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLKNRLBWWDPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide |
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